molecular formula C27H27N3O4 B11272175 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No.: B11272175
M. Wt: 457.5 g/mol
InChI Key: BEQGDVFTIBDUHG-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodiazepine core: This is achieved through the condensation of an appropriate amine with a benzoyl chloride derivative under basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the alkylation of the benzodiazepine core with a 3,4-dimethoxyphenyl ethyl halide in the presence of a strong base.

    Acetylation: The final step is the acetylation of the resulting intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound’s interaction with biological systems can be studied to understand its pharmacological properties.

    Medicine: Its potential therapeutic effects can be explored for the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide involves its interaction with the central nervous system. It is believed to act on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its use in the treatment of anxiety disorders.

    Clonazepam: Used for its anticonvulsant properties.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to the presence of the 3,4-dimethoxyphenyl group, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural difference could potentially lead to variations in its efficacy, potency, and side effect profile.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide

InChI

InChI=1S/C27H27N3O4/c1-33-24-13-12-19(16-25(24)34-2)14-15-28-26(31)18-30-23-11-7-6-10-21(23)29-22(17-27(30)32)20-8-4-3-5-9-20/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,31)

InChI Key

BEQGDVFTIBDUHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC

Origin of Product

United States

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